Cas no 2229632-20-4 (O-(2-methoxy-6-methylpyridin-4-yl)methylhydroxylamine)

O-(2-methoxy-6-methylpyridin-4-yl)methylhydroxylamine 化学的及び物理的性質
名前と識別子
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- O-(2-methoxy-6-methylpyridin-4-yl)methylhydroxylamine
- 2229632-20-4
- O-[(2-methoxy-6-methylpyridin-4-yl)methyl]hydroxylamine
- EN300-1760794
-
- インチ: 1S/C8H12N2O2/c1-6-3-7(5-12-9)4-8(10-6)11-2/h3-4H,5,9H2,1-2H3
- InChIKey: JBXVBSNTOGEISM-UHFFFAOYSA-N
- SMILES: O(C)C1=CC(CON)=CC(C)=N1
計算された属性
- 精确分子量: 168.089877630g/mol
- 同位素质量: 168.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 132
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.4Ų
- XLogP3: 0.5
O-(2-methoxy-6-methylpyridin-4-yl)methylhydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1760794-0.05g |
O-[(2-methoxy-6-methylpyridin-4-yl)methyl]hydroxylamine |
2229632-20-4 | 0.05g |
$1129.0 | 2023-09-20 | ||
Enamine | EN300-1760794-1.0g |
O-[(2-methoxy-6-methylpyridin-4-yl)methyl]hydroxylamine |
2229632-20-4 | 1g |
$1343.0 | 2023-06-03 | ||
Enamine | EN300-1760794-5.0g |
O-[(2-methoxy-6-methylpyridin-4-yl)methyl]hydroxylamine |
2229632-20-4 | 5g |
$3894.0 | 2023-06-03 | ||
Enamine | EN300-1760794-2.5g |
O-[(2-methoxy-6-methylpyridin-4-yl)methyl]hydroxylamine |
2229632-20-4 | 2.5g |
$2631.0 | 2023-09-20 | ||
Enamine | EN300-1760794-10g |
O-[(2-methoxy-6-methylpyridin-4-yl)methyl]hydroxylamine |
2229632-20-4 | 10g |
$5774.0 | 2023-09-20 | ||
Enamine | EN300-1760794-5g |
O-[(2-methoxy-6-methylpyridin-4-yl)methyl]hydroxylamine |
2229632-20-4 | 5g |
$3894.0 | 2023-09-20 | ||
Enamine | EN300-1760794-0.5g |
O-[(2-methoxy-6-methylpyridin-4-yl)methyl]hydroxylamine |
2229632-20-4 | 0.5g |
$1289.0 | 2023-09-20 | ||
Enamine | EN300-1760794-10.0g |
O-[(2-methoxy-6-methylpyridin-4-yl)methyl]hydroxylamine |
2229632-20-4 | 10g |
$5774.0 | 2023-06-03 | ||
Enamine | EN300-1760794-0.1g |
O-[(2-methoxy-6-methylpyridin-4-yl)methyl]hydroxylamine |
2229632-20-4 | 0.1g |
$1183.0 | 2023-09-20 | ||
Enamine | EN300-1760794-0.25g |
O-[(2-methoxy-6-methylpyridin-4-yl)methyl]hydroxylamine |
2229632-20-4 | 0.25g |
$1235.0 | 2023-09-20 |
O-(2-methoxy-6-methylpyridin-4-yl)methylhydroxylamine 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
O-(2-methoxy-6-methylpyridin-4-yl)methylhydroxylamineに関する追加情報
Research Briefing on O-(2-methoxy-6-methylpyridin-4-yl)methylhydroxylamine (CAS: 2229632-20-4) in Chemical Biology and Pharmaceutical Applications
O-(2-methoxy-6-methylpyridin-4-yl)methylhydroxylamine (CAS: 2229632-20-4) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This hydroxylamine derivative, characterized by its unique pyridine-based structure, has shown promising applications in medicinal chemistry, particularly in the development of novel therapeutic agents and chemical probes. Recent studies have highlighted its potential as a versatile building block for the synthesis of bioactive molecules, owing to its ability to participate in various chemical transformations while maintaining favorable pharmacokinetic properties.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a key intermediate in the synthesis of selective kinase inhibitors. The researchers utilized the hydroxylamine moiety of 2229632-20-4 to construct novel heterocyclic scaffolds that exhibited potent inhibitory activity against several cancer-related kinases. The 2-methoxy-6-methylpyridine group was found to contribute significantly to the compounds' metabolic stability and cellular permeability, addressing common challenges in kinase inhibitor development.
In the field of chemical biology, recent work published in ACS Chemical Biology (2024) has explored the use of 2229632-20-4 as a versatile handle for protein modification. The compound's hydroxylamine group enables efficient conjugation with carbonyl-containing biomolecules under mild conditions, making it particularly valuable for the development of targeted protein degradation probes and antibody-drug conjugates. The study reported successful applications in both in vitro and cellular systems, demonstrating the compound's stability and reactivity in biological environments.
Pharmacokinetic studies of derivatives containing the 2229632-20-4 scaffold have revealed favorable drug-like properties. A 2024 preclinical investigation published in European Journal of Pharmaceutical Sciences reported that compounds incorporating this structure showed improved oral bioavailability compared to similar derivatives with alternative substitution patterns. The 2-methoxy group was identified as a critical determinant of metabolic stability, while the methyl group at the 6-position contributed to optimal lipophilicity for membrane penetration.
The synthetic accessibility of 2229632-20-4 has also been a focus of recent research. A 2023 publication in Organic Process Research & Development described an optimized, scalable synthesis route that achieved high yields (85-90%) and excellent purity (>99%). This advancement addresses previous challenges in the large-scale production of the compound, facilitating its broader application in drug discovery programs. The reported method employs cost-effective starting materials and environmentally benign reaction conditions, making it suitable for industrial-scale manufacturing.
Emerging applications in radiopharmaceutical development have further expanded the utility of 2229632-20-4. Recent work at several academic medical centers has explored its use as a chelating agent for radioisotopes, particularly in positron emission tomography (PET) tracer development. The compound's ability to form stable complexes with various metal ions while maintaining favorable in vivo distribution properties makes it a promising candidate for next-generation diagnostic agents.
In conclusion, O-(2-methoxy-6-methylpyridin-4-yl)methylhydroxylamine (2229632-20-4) represents a versatile and pharmacologically relevant scaffold with diverse applications in drug discovery and chemical biology. Recent research has validated its utility as a synthetic intermediate, protein modification handle, and core structure for bioactive molecules. The compound's favorable physicochemical properties and demonstrated biological activities suggest continued interest and development in both academic and industrial settings. Future research directions may include expanded structure-activity relationship studies and further optimization of synthetic methodologies to enable broader application of this promising chemical entity.
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